ACY3 Human Pre-designed siRNA Set A

Description

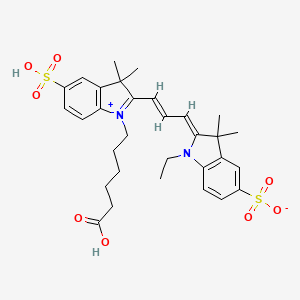

Structure

3D Structure

Properties

CAS No. |

146368-13-0 |

|---|---|

Molecular Formula |

C31H38N2O8S2 |

Molecular Weight |

630.8 g/mol |

IUPAC Name |

(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) |

InChI Key |

YDNYBBRGPORVRT-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Purity |

97%min |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Spectral Signature of Cy5: A Technical Guide for Researchers

For Immediate Release

[City, State] – October 29, 2025 – In the intricate world of cellular and molecular biology, the ability to visualize specific components is paramount. Fluorescent dyes, with their capacity to illuminate biological structures and processes, have become indispensable tools for researchers. Among these, the cyanine dye Cy5 stands out for its exceptional properties in the far-red region of the spectrum. This technical guide provides an in-depth exploration of the spectral characteristics of Cy5, offering researchers, scientists, and drug development professionals a comprehensive resource to optimize its use in their experimental endeavors.

Core Spectral Properties of Cy5

Cy5 is a synthetic fluorescent dye belonging to the cyanine family, renowned for its high molar extinction coefficient and good quantum yield, which translates to bright fluorescence emission.[1] Its fluorescence in the far-red part of the spectrum is particularly advantageous as it minimizes autofluorescence from biological samples, leading to an excellent signal-to-noise ratio.[] The spectral properties of Cy5 can be influenced by its local environment, including the solvent, pH, and conjugation to biomolecules.

Below is a summary of the key spectral properties of Cy5, compiled from various sources. It is important to note that these values can vary slightly depending on the specific variant of the dye and the experimental conditions.

| Property | Value | Unit | References |

| Excitation Maximum (λex) | ~649 - 651 | nm | [3][4] |

| Emission Maximum (λem) | ~666 - 670 | nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ | [3][5] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | - | [3][5][6] |

| Recommended Laser Lines | 633, 647 | nm | [][3] |

| Common Emission Filter | 660/20 | nm | [3] |

Experimental Protocols for Spectral Characterization

Accurate characterization of the spectral properties of Cy5 is crucial for quantitative fluorescence studies. The following protocols outline the methodologies for measuring the absorbance and emission spectra, determining the fluorescence quantum yield, and calculating the molar extinction coefficient.

Measurement of Absorbance and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and fluorescence emission of Cy5.

Materials:

-

Cy5 dye solution of known concentration in a suitable solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Absorbance Spectrum:

-

Prepare a dilute solution of Cy5 in the desired solvent. The concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0.

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the Cy5 solution across a wavelength range of approximately 500 nm to 750 nm.

-

Identify the wavelength at which the maximum absorbance occurs (λabs_max).

-

-

Emission Spectrum:

-

Use the same Cy5 solution, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Set the excitation wavelength of the fluorometer to the determined absorbance maximum (λabs_max).

-

Scan the emission spectrum over a wavelength range from just above the excitation wavelength to approximately 800 nm.

-

Identify the wavelength at which the maximum fluorescence intensity is observed (λem_max).

-

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield of Cy5 relative to a standard with a known quantum yield.

Materials:

-

Cy5 solution

-

A reference standard with a known quantum yield in the same solvent (e.g., Rhodamine 101 in ethanol, Φ = 1.0). The standard should have an absorption spectrum that overlaps with Cy5.

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilutions for both the Cy5 sample and the reference standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.

-

Integrate the area under the emission curve for both the Cy5 sample and the reference standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the Cy5 sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different).

-

Calculation of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient of Cy5 at its absorbance maximum.

Materials:

-

Cy5 solution of a precisely known concentration.

-

UV-Vis spectrophotometer

-

Quartz cuvette (1 cm path length)

Procedure:

-

Prepare a stock solution of Cy5 with a carefully weighed mass of the dye in a known volume of solvent.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the absorbance maximum (λabs_max).

-

Plot absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear plot, where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm.

Visualizing Cy5 in Experimental Workflows

The versatility of Cy5 allows for its application in a wide range of experimental techniques. The following diagrams, generated using the DOT language, illustrate common workflows where Cy5 plays a crucial role.

Conclusion

Cy5 remains a cornerstone fluorophore in biological research due to its favorable spectral properties in the far-red region. Understanding its core characteristics and the methodologies to accurately measure them is essential for robust and reproducible experimental outcomes. The protocols and workflows presented in this guide offer a foundational framework for researchers to harness the full potential of Cy5 in their diverse applications, from high-throughput flow cytometry to high-resolution fluorescence microscopy. As imaging technologies continue to advance, the utility of well-characterized and reliable fluorescent probes like Cy5 will undoubtedly continue to expand, driving new discoveries in science and medicine.

References

The Photostability of Cy5: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) is a widely utilized far-red fluorescent dye in microscopy, prized for its high extinction coefficient and emission maximum in a spectral region that minimizes autofluorescence from biological samples.[1] However, a significant limitation of Cy5 is its susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light. This technical guide provides a comprehensive overview of the photostability of the Cy5 fluorophore, including its photophysical properties, the mechanisms underlying its photobleaching, and strategies to mitigate this phenomenon. We present quantitative data, detailed experimental protocols, and visual diagrams to equip researchers with the knowledge to optimize their imaging experiments and ensure the acquisition of high-quality, reproducible data.

Photophysical Properties of Cy5

The performance of a fluorophore is dictated by its intrinsic photophysical properties. For Cy5, these key parameters are summarized in the table below. Brightness, a critical factor for sensitive detection, is a function of both the extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~666 nm | [2] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.20-0.27 | [2][3] |

| Brightness (ε x Φ) | ~50,000 | [4] |

The Mechanism of Cy5 Photobleaching

The primary pathway for the photobleaching of Cy5 involves the transition of the excited fluorophore from its singlet excited state (S₁) to a long-lived triplet state (T₁).[5][6] In this triplet state, the dye is highly susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can irreversibly damage the fluorophore's chemical structure, rendering it non-fluorescent.[5][6] This process is a major contributor to the loss of signal during fluorescence microscopy experiments.

The following diagram illustrates the simplified Jablonski energy diagram for Cy5, highlighting the key transitions involved in fluorescence and the pathway to photobleaching.

Caption: Simplified Jablonski diagram of Cy5 photobleaching.

Quantitative Analysis of Cy5 Photostability

The photostability of a fluorophore is often quantified by its photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. This parameter is highly dependent on the experimental conditions, including the excitation laser power, the imaging medium, and the presence of antifade reagents.

Comparison with Other Fluorophores

Cy5 is often compared to other far-red dyes, most notably Alexa Fluor 647. While spectrally similar, Alexa Fluor 647 generally exhibits superior photostability.

| Fluorophore | Relative Photostability (Compared to Cy5) | Reference |

| Cy5 | 1.0 | - |

| Alexa Fluor 647 | Significantly more photostable | [4][7] |

Effect of Antifade Reagents

The photostability of Cy5 can be dramatically improved by the addition of antifade reagents to the imaging medium. These reagents work through various mechanisms, primarily by quenching the triplet state of the fluorophore or scavenging reactive oxygen species. Commonly used antifade agents include cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a water-soluble vitamin E analog). Covalently linking these protective agents to Cy5 has also been shown to significantly enhance its photostability.[5][8]

| Condition | Relative Improvement in Photostability | Reference |

| Cy5 alone | 1.0 | - |

| Cy5 + COT (in solution) | Substantial increase | [5] |

| Cy5-COT (covalent conjugate) | Up to 70-fold increase in fluorescence duration | [5][8] |

| Cy5 + Trolox (in solution) | Significant increase | [5] |

| Cy5-Trolox (covalent conjugate) | Significant increase | [8] |

| Cy5 + NBA (in solution) | Significant increase | [5] |

| Cy5-NBA (covalent conjugate) | Significant increase | [8] |

| Cy5 + ROXS | Significant increase in fluorescent lifetime | [6][9] |

Experimental Protocols for Measuring Photostability

Accurate and reproducible measurement of fluorophore photostability is crucial for comparing different dyes and optimizing imaging conditions. Below is a detailed protocol for measuring the photobleaching rate of Cy5 using Total Internal Reflection Fluorescence (TIRF) microscopy, a technique well-suited for single-molecule studies due to its high signal-to-noise ratio.

Sample Preparation

-

Surface Functionalization: Clean a glass coverslip thoroughly by sonication in ethanol and water, followed by plasma cleaning. Functionalize the surface with biotinylated BSA to allow for the immobilization of streptavidin-coated fluorescently labeled molecules.

-

Fluorophore Immobilization: Incubate the biotinylated surface with a dilute solution of streptavidin. Subsequently, add a solution of biotinylated Cy5-labeled molecules (e.g., DNA or antibodies) at a concentration that results in well-separated single molecules on the surface.

-

Imaging Buffer: Prepare an imaging buffer with and without the desired antifade reagent. A common base buffer is a Tris-based buffer at pH 7.5 with an oxygen-scavenging system (e.g., glucose oxidase and catalase) to reduce oxygen-mediated photobleaching.

TIRF Microscopy Setup and Image Acquisition

-

Microscope Configuration: Use a TIRF microscope equipped with a high numerical aperture objective (e.g., 100x, NA 1.49).

-

Laser Excitation: Excite the Cy5 fluorophores with a 640 nm laser.

-

Image Acquisition Parameters:

-

Laser Power: Use a consistent and measured laser power at the sample plane (e.g., 1-10 W/cm²).

-

Exposure Time: Set a constant exposure time (e.g., 50-200 ms).

-

Time-lapse Imaging: Acquire a time-lapse series of images of the same field of view until most of the fluorophores have photobleached.

-

Data Analysis

-

Single-Molecule Identification: Identify individual fluorescent spots in the first frame of the time-lapse series.

-

Intensity vs. Time Traces: For each identified molecule, measure its integrated fluorescence intensity in each frame of the time-lapse series.

-

Photobleaching Time Determination: The time at which the fluorescence intensity of a single molecule abruptly drops to the background level is its photobleaching time.

-

Ensemble Analysis: Pool the photobleaching times from a large population of single molecules to determine the average photobleaching half-life. The decay of the number of fluorescent molecules over time can be fitted to an exponential decay function to calculate the half-life.

The following diagram outlines the general workflow for a fluorophore photostability experiment.

Caption: Experimental workflow for photostability analysis.

Strategies to Enhance Cy5 Photostability

To maximize the photon output from Cy5 and enable long-term imaging, several strategies can be employed:

-

Use of Antifade Reagents: As detailed in Section 3.2, the addition of triplet state quenchers and ROS scavengers to the imaging medium is a highly effective method.

-

Oxygen Scavenging Systems: Enzymatic systems like glucose oxidase/catalase (GOx/Cat) or protocatechuate-3,4-dioxygenase (PCD) can be used to remove dissolved oxygen from the imaging buffer, thereby reducing the primary pathway for photobleaching.

-

Covalent Linkage of Stabilizers: "Self-healing" fluorophores, where a photostabilizing agent is covalently attached to the dye, offer a robust solution, particularly for in vivo applications where the addition of high concentrations of antifade reagents may be toxic.[8]

-

Lowering Excitation Power: Using the lowest laser power that provides an adequate signal-to-noise ratio will proportionally increase the photobleaching half-life.

-

Minimizing Exposure Time: Keeping the sample illuminated only during image acquisition by using shutters will reduce unnecessary photobleaching.

Conclusion

The photostability of Cy5 is a critical consideration for researchers utilizing this popular fluorophore in fluorescence microscopy. While inherently susceptible to photobleaching, a thorough understanding of the underlying mechanisms and the strategic implementation of photoprotective strategies can dramatically enhance its performance. By carefully selecting imaging conditions, employing appropriate antifade reagents, and accurately quantifying photostability, researchers can significantly improve the quality and reliability of their data, enabling more sensitive and prolonged imaging experiments. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of Cy5 in their scientific endeavors.

References

- 1. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jablonski Diagram | Perrin-Jablonski Diagram [edinst.com]

- 3. Table 2 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]

- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. convention2.allacademic.com [convention2.allacademic.com]

The Quantum Yield of Cy5: A Comparative Analysis with Other Cyanine Dyes

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed examination of the fluorescence quantum yield of Cyanine5 (Cy5) in comparison to other commonly used cyanine dyes. For researchers, scientists, and professionals in drug development, a thorough understanding of the photophysical properties of fluorescent probes is paramount for the design and interpretation of fluorescence-based assays, imaging experiments, and diagnostic tools. This document outlines the core principles of fluorescence quantum yield, presents a comparative analysis of key cyanine dyes, and provides detailed experimental protocols for its determination.

Understanding Fluorescence Quantum Yield

Fluorescence quantum yield (Φ_F_ or QY) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2]

Φ_F_ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 to 1, where a value of 1 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon.[3] In reality, the excited state can also return to the ground state through non-radiative pathways, such as internal conversion, vibrational relaxation, and intersystem crossing, which release energy as heat.[4] The quantum yield, therefore, gives the probability that a molecule in the excited state will deactivate through fluorescence.[4] The brightness of a fluorophore is determined by the product of its molar extinction coefficient (a measure of light absorption) and its quantum yield.[3]

To visualize the electronic state transitions involved in fluorescence, the Jablonski diagram is used. It illustrates the processes of absorption, non-radiative decay, and fluorescence.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Comparative Analysis of Cyanine Dyes

Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[] The length of this chain dictates the absorption and emission maxima of the dye.[] The Cy series, including Cy3, Cy5, and Cy7, are widely used for labeling biomolecules in various applications.[6][7]

The following table summarizes the key photophysical properties of Cy5 and other common cyanine dyes. It is important to note that quantum yields are highly dependent on the dye's local environment, including the solvent, pH, and conjugation to biomolecules.[3][8]

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F_) | Solvent |

| Cy3 | ~550 | ~570 | 0.24[9] | Aqueous Buffer |

| Cy3 | ~550 | ~570 | 0.23 (monomer on DNA)[10][11] | Aqueous Buffer |

| Cy5 | ~650 | ~670 | 0.20[9] | Aqueous Buffer |

| Cy5 | ~649 | ~670 | 0.27[12] | Phosphate Buffer |

| Cy5 | ~647 | ~665 | ~0.1 (asymmetric)[12] | Water |

| Cy7 | ~750 | ~776 | Typically lower than Cy5 | Aqueous Buffer |

Note: The quantum yield of cyanine dyes can vary significantly based on the specific derivative (e.g., sulfonated vs. non-sulfonated), conjugation status, and environmental factors. Data presented is for comparative purposes.

Cy5 is a popular choice due to its far-red fluorescence, which minimizes background interference from biological samples.[7] Its high extinction coefficient and good quantum yield make it a very bright and easily detectable dye.[7][13] While Cy3 exhibits a slightly higher quantum yield in some contexts[9], Cy5's emission in the red region of the spectrum aligns well with the maximum sensitivity of many CCD detectors.[7] As the polymethine chain extends to dyes like Cy7 for near-infrared (NIR) imaging, the quantum yield in aqueous solutions tends to decrease.[12]

The chemical structure of cyanine dyes is central to their spectral properties. The length of the polymethine bridge is the primary determinant of the excitation and emission wavelengths.

Caption: Generalized structure of a cyanine dye, where 'n' determines the dye type.

Experimental Protocol for Quantum Yield Determination

The relative quantum yield of a fluorescent sample can be determined by comparing its fluorescence properties to those of a well-characterized standard with a known quantum yield.[1][4] This comparative method is widely used due to its reliability and accessibility.[4]

Principle

The method relies on the assumption that if a standard and a test sample have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons.[4] Therefore, a ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields. The following equation is used for the calculation:

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.[4]

Materials

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

10 mm path length quartz fluorescence cuvettes

-

Volumetric flasks and pipettes

-

Test fluorophore

-

Standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95)

-

Spectroscopy-grade solvents

Procedure

-

Preparation of Stock Solutions : Prepare stock solutions of the standard and the test dye in the desired solvent(s).

-

Preparation of Dilutions : From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is within a linear range, typically below 0.1, to avoid inner filter effects.[4]

-

Absorbance Measurement : Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should ideally be at an intersection of the absorption bands of the sample and the reference.[3]

-

Fluorescence Measurement :

-

Set the spectrofluorometer to the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each dilution of the standard and the test sample. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector gain) are identical for all measurements.[3]

-

Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity.

-

-

Data Analysis :

-

For both the standard and the test sample, plot the integrated fluorescence intensity (y-axis) against the corresponding absorbance (x-axis).

-

Perform a linear regression for each data set to obtain the slope (gradient, Grad).

-

Using the known quantum yield of the standard (Φ_ST_), the gradients for the test sample (Grad_X_) and standard (Grad_ST_), and the refractive indices of the solvents, calculate the quantum yield of the test sample (Φ_X_) using the equation above.

-

Experimental Workflow Diagram

Caption: Workflow for the comparative method of quantum yield determination.

Factors Influencing Cyanine Dye Quantum Yield

The fluorescence quantum yield of cyanine dyes is not an immutable property and can be significantly affected by several factors:

-

Environment and Solvent : The polarity, viscosity, and temperature of the solvent can influence the quantum yield.[3] For instance, restricting the cis-trans isomerization of the polymethine chain, a major non-radiative decay pathway, can enhance quantum yield. This can be achieved in more viscous environments or by structurally rigidifying the dye molecule.[8][14]

-

Aggregation : Cyanine dyes are prone to forming non-fluorescent or weakly fluorescent aggregates (H-aggregates) in aqueous solutions, which leads to self-quenching and a reduction in the overall quantum yield.[12] The addition of sulfonate groups to create water-soluble versions (e.g., sulfo-Cy5) helps to mitigate this aggregation.[6]

-

Conjugation : Covalent attachment to biomolecules like proteins or DNA can alter the local environment of the dye and thus its photophysical properties. The sequence of nucleotides adjacent to a dye-labeled DNA strand can modulate the fluorescence intensity.[15]

-

Photostability : While not directly the quantum yield, photostability (resistance to photobleaching) is a critical parameter. Dyes with higher photostability maintain their fluorescence output for longer under continuous excitation, which is crucial for long-term imaging experiments.

References

- 1. agilent.com [agilent.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 4. chem.uci.edu [chem.uci.edu]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Cyanine - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. youtube.com [youtube.com]

- 15. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

Unveiling the Spectroscopic Signature of Cy5: A Technical Guide to its Molar Extinction Coefficient

For Immediate Release

A comprehensive technical guide providing researchers, scientists, and drug development professionals with an in-depth understanding of the molar extinction coefficient of the widely used fluorescent dye, Cyanine5 (Cy5). This document outlines the core photophysical properties of Cy5, detailed experimental protocols for determining its molar extinction coefficient, and the applications of this crucial parameter in quantitative biological research.

Cyanine5 (Cy5) is a far-red fluorescent dye renowned for its high fluorescence intensity and photostability, making it an invaluable tool in various life science applications, including fluorescence microscopy, flow cytometry, and biomolecular labeling.[1][2][3] A critical parameter for any quantitative application of Cy5 is its molar extinction coefficient, which dictates the amount of light the dye absorbs at a specific wavelength. This guide provides a detailed overview of this fundamental property.

Core Photophysical Properties of Cy5

The utility of Cy5 in biological research is underpinned by its distinct spectral characteristics. It exhibits a maximum absorption of light in the red region of the visible spectrum, which minimizes autofluorescence from biological samples.[1] The key quantitative photophysical parameters of Cy5 are summarized in the table below.

| Parameter | Value | Unit | Notes |

| Molar Extinction Coefficient (ε) | 250,000 | M⁻¹cm⁻¹ | At absorption maximum.[4][5][6] |

| Absorption Maximum (λabs) | ~649 - 651 | nm | [2][4][5][7] |

| Emission Maximum (λem) | ~666 - 670 | nm | [2][4][5] |

| Quantum Yield (Φ) | 0.2 - 0.27 | - | Varies with solvent; 0.27 in PBS.[4][5][8] |

| Recommended Excitation Laser | 633 or 647 | nm | [1][2] |

Table 1: Quantitative Spectroscopic Data for Cy5 Dye. This table summarizes the key photophysical properties of Cy5, crucial for its application in quantitative fluorescence-based assays.

Determining the Molar Extinction Coefficient: An Experimental Protocol

The molar extinction coefficient (ε) is an intrinsic property of a substance that relates the absorbance of light to its concentration. It is determined experimentally using spectrophotometry and the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the dye (M)

-

l is the path length of the cuvette (typically 1 cm)

Below is a detailed protocol for the experimental determination of the molar extinction coefficient of Cy5.

Materials and Equipment:

-

Cy5 dye (e.g., Cy5 NHS ester)

-

High-purity solvent (e.g., dimethyl sulfoxide (DMSO) for stock solution, and phosphate-buffered saline (PBS) for dilutions)

-

Spectrophotometer capable of scanning in the visible range

-

Calibrated analytical balance

-

Volumetric flasks and pipettes for accurate dilutions

-

Quartz cuvettes (1 cm path length)

Experimental Procedure:

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a small amount (e.g., 1-5 mg) of Cy5 dye using an analytical balance.

-

Dissolve the weighed dye in a precise volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution. The concentration should be calculated accurately.

-

-

Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution using the desired experimental buffer (e.g., PBS).

-

Prepare a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the spectrophotometer to measure the absorbance spectrum of Cy5 over a relevant wavelength range (e.g., 500 nm to 750 nm).

-

Use the experimental buffer (e.g., PBS) as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum for each of the prepared Cy5 dilutions.

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

-

Data Analysis and Calculation:

-

Record the absorbance value at λmax for each dilution.

-

Plot a graph of absorbance at λmax (on the y-axis) versus the molar concentration of Cy5 (on the x-axis).

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

-

The slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Experimental Workflow for Molar Extinction Coefficient Determination

The following diagram illustrates the key steps in the experimental workflow for determining the molar extinction coefficient of Cy5.

Figure 1. Workflow for determining the molar extinction coefficient of Cy5.

Applications in Research and Drug Development

An accurate molar extinction coefficient is paramount for various applications in both fundamental research and the pharmaceutical industry.

-

Quantitative Biomolecule Labeling: It allows for the precise determination of the degree of labeling (DOL), which is the ratio of dye molecules to biomolecules (e.g., antibodies or proteins). This is critical for ensuring the reproducibility and accuracy of immunoassays and other labeling-based experiments.

-

Fluorescence Resonance Energy Transfer (FRET): In FRET-based assays, which are used to study molecular interactions, the molar extinction coefficient is essential for quantifying the concentration of donor and acceptor fluorophores.[]

-

In Vivo Imaging: In preclinical and clinical imaging studies, knowing the molar extinction coefficient helps in quantifying the concentration of targeted probes in tissues and organs, providing valuable information on drug delivery and biodistribution.[10]

-

Molecular Diagnostics: In the development of diagnostic assays, such as quantitative PCR (qPCR) and microarrays, the precise concentration of fluorescently labeled probes is crucial for accurate and reliable results.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 3. nbinno.com [nbinno.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 6. content.labscoop.com [content.labscoop.com]

- 7. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 8. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Water Solubility of Sulfo-Cyanine Dyes for Researchers and Drug Development Professionals

An in-depth exploration of the aqueous properties of sulfo-cyanine dyes, focusing on Cy5 and its derivatives, this guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and workflow visualizations to effectively utilize these fluorescent molecules in their work.

The solubility of fluorescent dyes is a critical parameter in a multitude of life science applications, from immunoassays and fluorescence microscopy to in-vivo imaging and drug delivery. For cyanine dyes, a popular class of synthetic fluorophores, the introduction of sulfonate groups has been a key strategy to enhance their utility in aqueous environments. This guide delves into the water solubility of sulfo-cyanine dyes, with a particular focus on the widely used Cy5 fluorophore.

The Impact of Sulfonation on Cyanine Dye Solubility

Cyanine dyes, in their non-sulfonated form, are often characterized by low water solubility, necessitating the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for their dissolution and subsequent use in labeling reactions. This can be problematic when working with sensitive biological molecules, like proteins, that may be denatured by organic solvents.

The introduction of one or more sulfonate (–SO₃⁻) groups onto the cyanine dye structure dramatically increases their hydrophilicity and, consequently, their water solubility. These sulfonated derivatives, often denoted with a "sulfo-" prefix (e.g., sulfo-Cy5), are highly soluble in aqueous buffers, obviating the need for organic co-solvents. This enhanced water solubility also mitigates the tendency of the dye molecules to aggregate, which can lead to fluorescence quenching and inaccurate experimental results.

Quantitative Solubility Data

While "high solubility" is a frequently cited characteristic of sulfo-cyanine dyes, precise quantitative data can be less readily available. The solubility is dependent on the specific dye structure, the number and position of the sulfonate groups, and the composition of the aqueous medium.

For a key member of this family, sulfo-Cyanine5 carboxylic acid, a high water solubility has been quantitatively determined.

| Dye Name | Molecular Weight ( g/mol ) | Water Solubility (g/L) | Molar Solubility (M) |

| sulfo-Cyanine5 carboxylic acid | ~750 | 240 | 0.32 |

This high solubility underscores the effectiveness of sulfonation in rendering these dyes suitable for a wide range of biological applications in purely aqueous systems.

Experimental Protocol for Determining Water Solubility

For researchers needing to determine the aqueous solubility of a novel or modified sulfo-cyanine dye, the OECD (Organisation for Economic Co-operation and Development) Guideline 105 provides a robust and internationally recognized method. The "Shake-Flask Method" described therein is a widely accepted approach.

Principle of the Shake-Flask Method

This method is based on achieving a saturated solution of the substance in water and then measuring the concentration of the substance in that saturated solution. It is suitable for substances that are stable in water and not volatile.

Materials and Equipment

-

Glass flasks with stoppers

-

Shaking apparatus (e.g., orbital shaker) with temperature control

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Analytical balance

-

pH meter

Step-by-Step Protocol

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of substance and the time needed to reach saturation.

-

Preparation of Test Solutions:

-

An excess amount of the sulfo-cyanine dye is added to a series of flasks containing a known volume of water or a relevant aqueous buffer. The use of at least three replicate flasks is recommended.

-

The amount of dye should be sufficient to ensure that a saturated solution is formed and that undissolved dye is visible at the end of the equilibration period.

-

-

Equilibration:

-

The flasks are tightly stoppered and placed in a shaking apparatus at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid dye suspended without creating a vortex.

-

-

Phase Separation:

-

After equilibration, the undissolved dye is separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the solid material. Filtration may also be used, but care must be taken to avoid adsorption of the dye to the filter material.

-

-

Concentration Measurement:

-

A known volume of the clear, saturated supernatant is carefully removed.

-

The concentration of the sulfo-cyanine dye in the supernatant is determined using a suitable and validated analytical method. For fluorescent dyes, UV-Vis spectrophotometry is a common and straightforward method. The absorbance is measured at the dye's maximum absorption wavelength (λmax), and the concentration is calculated using a pre-established calibration curve.

-

-

Data Analysis and Reporting:

-

The water solubility is reported as the average concentration from the replicate flasks, typically in units of g/L or mol/L. The temperature and pH of the measurement should also be reported.

-

Visualizing Experimental Workflows

The use of sulfo-cyanine dyes in research often involves multi-step protocols. Visualizing these workflows can aid in understanding and standardizing the procedures.

Workflow for Antibody Labeling with Sulfo-Cy5 NHS Ester

A common application of sulfo-Cy5 is the covalent labeling of proteins, such as antibodies, for use in immunoassays and other detection methods. The following diagram illustrates a typical workflow for labeling an antibody with a sulfo-Cy5 N-hydroxysuccinimide (NHS) ester.

Visualizing Signaling Pathways: FRET-based Protein-Protein Interaction Assay

Sulfo-cyanine dyes are instrumental in studying cellular signaling pathways, for instance, through Fluorescence Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules. A FRET-based assay can be used to detect the interaction between two proteins of interest.

The diagram below illustrates the principle of a FRET assay to detect the interaction between "Protein A" and "Protein B". Protein A is labeled with a donor fluorophore (e.g., a fluorescent protein like GFP or another dye like Cy3), and Protein B is labeled with an acceptor fluorophore, Cy5.

When the two proteins do not interact, excitation of the donor fluorophore results in the emission of fluorescence from the donor. However, when the proteins interact, the donor and acceptor fluorophores are brought into close proximity (typically <10 nm). Now, upon excitation of the donor, the energy is non-radiatively transferred to the acceptor (Cy5), which then emits fluorescence. This change in the emission spectrum is a direct indicator of the protein-protein interaction.

Core Principle of Fluorescence in Cyanine 5 (Cy5)

An In-depth Technical Guide to the Principle of Fluorescence in Cy5 Dye

Cyanine 5 (Cy5) is a synthetic fluorescent dye that belongs to the polymethine family.[1] Its fluorescence properties are intrinsically linked to its chemical structure, which features two nitrogen-containing heterocyclic rings connected by a conjugated five-carbon polymethine chain.[1][2] This extended system of delocalized π-electrons is the chromophore responsible for the dye's ability to absorb and emit light in the far-red region of the electromagnetic spectrum.[1]

The process of fluorescence in Cy5, like other fluorophores, is best described by the Perrin-Jablonski diagram. This model illustrates the electronic and vibrational states of a molecule and the transitions between them.[3][4][5] The entire process occurs in a matter of nanoseconds.

The key stages are:

-

Excitation (Absorption): A Cy5 molecule in its lowest electronic energy state (ground state, S₀) absorbs a photon of light. For this to occur, the energy of the photon must match the energy difference between the ground state and an excited electronic state (S₁ or S₂). This process is extremely rapid, occurring on a femtosecond (10⁻¹⁵ s) timescale.[6] Cy5 is most efficiently excited by light with a wavelength near its absorption maximum.[7]

-

Vibrational Relaxation & Internal Conversion: Immediately following excitation, the molecule is typically in a higher vibrational level of the excited electronic state (e.g., S₁). It quickly loses this excess vibrational energy as heat to surrounding solvent molecules, a process called vibrational relaxation, relaxing to the lowest vibrational level of the S₁ state.[1] This is a non-radiative process (i.e., no light is emitted).

-

Fluorescence (Emission): From the lowest vibrational level of the S₁ excited state, the molecule returns to the ground state (S₀) by releasing its energy as a photon. This emitted light is known as fluorescence. Because some energy was lost via vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon.[7] This difference between the peak excitation and peak emission wavelengths is known as the Stokes Shift .[7]

-

Non-Radiative Decay: Fluorescence is not the only way for the molecule to return to the ground state. It competes with non-radiative pathways. For cyanine dyes like Cy5, a prominent non-radiative pathway is trans-cis photoisomerization of the polymethine chain, which provides an alternative route for energy dissipation that does not produce light and thus can reduce the dye's quantum yield (fluorescence efficiency).[8] The surrounding environment, including solvent viscosity and temperature, can influence the rate of these non-radiative processes.

dot

Caption: Jablonski diagram for Cy5 illustrating key photophysical processes.

Photophysical Properties of Cy5

The utility of a fluorescent dye is defined by its specific photophysical properties. These quantitative parameters determine its brightness, spectral characteristics, and suitability for various applications and instrumentation, such as fluorescence microscopy and flow cytometry.[7][9]

| Property | Value | Description |

| Excitation Maximum (λ_ex) | ~649 nm[10] | The wavelength at which the dye most efficiently absorbs light to become excited. |

| Emission Maximum (λ_em) | ~667 nm[10] | The wavelength at which the dye emits the most intense fluorescence after excitation. |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹[10] | A measure of how strongly the dye absorbs light at its excitation maximum. A higher value indicates greater light absorption. |

| Fluorescence Quantum Yield (Φ) | 0.27[10] | The ratio of photons emitted to photons absorbed. This represents the efficiency of the fluorescence process. |

| Stokes Shift | ~18-20 nm[8] | The difference in wavelength between the excitation and emission maxima. |

| Fluorescence Lifetime (τ) | ~1.0 ns | The average time the molecule spends in the excited state before returning to the ground state. |

Experimental Protocols

Protocol: Covalent Labeling of Antibodies with Cy5 NHS Ester

N-hydroxysuccinimidyl (NHS) esters are among the most common reactive derivatives used to label proteins.[3] The NHS ester group of Cy5 reacts with primary amines (e.g., the side chain of lysine residues) on the antibody under mild alkaline conditions to form a stable amide bond.[2]

Materials:

-

Antibody (IgG) in a buffer free of primary amines (e.g., PBS or Bicarbonate buffer). BSA and gelatin must be removed.[3][11]

-

Cy5 NHS Ester (lyophilized powder).

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][6]

-

1 M Sodium Bicarbonate buffer (pH 8.3-8.5).

-

Purification column (e.g., Sephadex G-25 spin column).[6]

Methodology:

-

Antibody Preparation:

-

Cy5 NHS Ester Stock Solution Preparation:

-

Allow the vial of lyophilized Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6][11] This solution should be prepared fresh immediately before use as the NHS ester is susceptible to hydrolysis.[6]

-

-

Conjugation Reaction:

-

While gently vortexing the antibody solution, slowly add the dissolved Cy5 NHS ester.[6] A common starting point is a 10:1 molar ratio of dye to antibody.[11] This ratio may need to be optimized for different proteins.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring or rotation.[3][6]

-

-

Purification of the Labeled Antibody:

-

Prepare a gel filtration spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This separates the large antibody-dye conjugate from the smaller, unreacted dye molecules.[6]

-

Apply the reaction mixture to the top of the equilibrated column.

-

Centrifuge the column (e.g., at 1,500 x g for 2 minutes) to collect the purified, labeled antibody.[2] The blue, labeled antibody will elute first, while the unreacted dye remains in the column.

-

-

Storage:

-

Store the purified Cy5-labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.[3]

-

// Nodes prep_ab [label="1. Prepare Antibody\n(Adjust pH to 8.3-8.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_dye [label="2. Prepare Cy5-NHS Ester\n(Dissolve in DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="3. Mix Antibody and Dye\n(e.g., 10:1 molar ratio)"]; incubate [label="4. Incubate Reaction\n(1 hr, Room Temp, Dark)"]; purify [label="5. Purify Conjugate\n(Gel Filtration / Spin Column)"]; collect_ab [label="Collect Labeled Antibody", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; discard_dye [label="Discard Unreacted Dye", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; store [label="6. Store Conjugate\n(4°C or -20°C)"];

// Edges prep_ab -> mix; prep_dye -> mix; mix -> incubate; incubate -> purify; purify -> collect_ab; purify -> discard_dye; collect_ab -> store; }

Caption: Principle of Förster Resonance Energy Transfer (FRET) with a Cy3-Cy5 pair.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. broadpharm.com [broadpharm.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. lumiprobe.com [lumiprobe.com]

- 5. emsdiasum.com [emsdiasum.com]

- 6. genecopoeia.com [genecopoeia.com]

- 7. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 8. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 9. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. docs.aatbio.com [docs.aatbio.com]

The Far-Red Advantage: A Technical Guide to Cy5's Low Autofluorescence in Advanced Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of fluorescence-based research and diagnostics, the pursuit of a high signal-to-noise ratio is paramount. Autofluorescence, the inherent fluorescence emission from biological structures, presents a significant obstacle, often masking the specific signal from fluorophore-labeled targets. This technical guide provides an in-depth exploration of the cyanine dye Cy5 and its principal advantage: exceptionally low autofluorescence in the far-red spectrum. By operating within a spectral window where endogenous fluorophores are minimally excited, Cy5 enables clearer, more sensitive detection of biological molecules and processes. This guide will detail the quantitative benefits of Cy5, provide comprehensive experimental protocols for its application and the assessment of autofluorescence, and illustrate key concepts and workflows through detailed diagrams.

The Challenge of Autofluorescence in Biological Imaging

Autofluorescence is a ubiquitous phenomenon in fluorescence microscopy, originating from various endogenous molecules within cells and tissues, such as NADH, flavins, collagen, and elastin.[1] This intrinsic fluorescence is most pronounced in the blue and green regions of the visible spectrum.[2] When using fluorophores that excite and emit in these regions, the resulting image is often a composite of the specific signal and this inherent background noise, significantly reducing the signal-to-noise ratio and potentially leading to misinterpretation of data.

Formaldehyde-based fixatives, commonly used in sample preparation, can exacerbate autofluorescence by creating fluorescent cross-links between proteins.[3] This presents a considerable challenge for researchers aiming to detect low-abundance targets or perform precise quantitative analysis.

Cy5: A Solution in the Far-Red Spectrum

Cy5, a member of the cyanine dye family, operates in the far-red region of the electromagnetic spectrum, a key characteristic that mitigates the issue of autofluorescence. A significant advantage to using long-wavelength dyes such as Cy5 is the low autofluorescence of biological specimens in this region of the spectrum.[4]

Spectral Properties

The spectral characteristics of Cy5 place it in an optimal window for avoiding autofluorescence.

| Property | Value |

| Excitation Maximum | ~649 nm |

| Emission Maximum | ~667 nm |

Table 1: Spectral Properties of Cy5.

Quantitative Comparison of Fluorophore Performance

The superiority of far-red fluorophores like Cy5 in overcoming autofluorescence is evident when compared to dyes in the shorter wavelength regions. While direct, comprehensive tables of autofluorescence units are scarce in the literature, relative comparisons of signal-to-noise ratios and photostability highlight the advantages of Cy5 and spectrally similar dyes like Alexa Fluor 647.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Relative Photostability | Notes on Autofluorescence |

| FITC | ~495 | ~519 | Moderate | Low | High interference from cellular autofluorescence. |

| Alexa Fluor 488 | ~495 | ~519 | High | High | Significant overlap with green autofluorescence. |

| Cy3 | ~550 | ~570 | High | Moderate | Moderate autofluorescence in some tissues. |

| Cy5 | ~649 | ~667 | High | Moderate | Minimal interference from tissue autofluorescence. [2][4] |

| Alexa Fluor 647 | ~650 | ~675 | Very High | High | Spectrally similar to Cy5 with improved photostability.[5][6][7] |

Table 2: Comparative overview of common fluorophores. Brightness and photostability are relative comparisons based on available data.[5][6][7]

A study comparing the specific fluorescence to autofluorescence for Cy3 and Cy5 under various illumination sources in FFPE tissue sections provides a more direct, albeit specific, quantitative insight:

| Illumination Source | Fluorophore | Autofluorescence (arbitrary units) | Specific Fluorescence (arbitrary units) | Signal-to-Autofluorescence Ratio |

| White light LED (SOLA) | Cy3 | 150 | 1200 | 8 |

| White light LED (SOLA) | Cy5 | 50 | 1000 | 20 |

| PE2 (535nm & 615nm) | Cy3 | 120 | 1100 | 9.2 |

| PE2 (535nm & 615nm) | Cy5 | 40 | 950 | 23.75 |

| PE4000 (555nm & 635nm) | Cy3 | 130 | 1150 | 8.8 |

| PE4000 (555nm & 635nm) | Cy5 | 45 | 980 | 21.8 |

Table 3: Autofluorescence and specific fluorescence at the peak of emission for Cy3 & Cy5 in FFPE tissue sections. Data synthesized from a published study.[8] The signal-to-autofluorescence ratio was calculated for this table.

Experimental Protocols

Protocol for Measuring Autofluorescence in Fixed Cells

This protocol outlines a method to quantify the level of autofluorescence in a cell sample, a critical step for optimizing imaging experiments.[9]

Materials:

-

Glass coverslips or imaging-grade multi-well plates

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[2]

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for DAPI, FITC, and Cy5 channels.

Methodology:

-

Cell Culture: Seed cells onto glass coverslips or imaging plates and culture until they reach the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove cell culture medium.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium. For multi-well plates, add enough mounting medium to cover the cells.

-

Imaging:

-

Acquire images of the unstained cells using the DAPI, FITC, and Cy5 filter sets.

-

Use consistent acquisition settings (laser power, exposure time, gain) for all channels and samples to allow for direct comparison.

-

-

Image Analysis:

-

Open the acquired images in an image analysis software (e.g., ImageJ/Fiji).

-

Define a region of interest (ROI) over the cells and a background region without cells.

-

Measure the mean fluorescence intensity within the cellular ROI and the background ROI for each channel.

-

The autofluorescence intensity is the mean intensity of the cellular ROI minus the mean intensity of the background ROI.

-

Compare the autofluorescence intensity across the different channels.

-

Detailed Protocol for Immunofluorescence Staining with Cy5

This protocol provides a comprehensive workflow for labeling cellular targets with a Cy5-conjugated secondary antibody.

Materials:

-

Fixed and permeabilized cell samples on coverslips or imaging plates

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody (specific to the target of interest)

-

Cy5-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100)

-

Mounting medium (with or without DAPI)

Methodology:

-

Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in the antibody dilution buffer to its optimal concentration. Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in the antibody dilution buffer. Incubate the samples with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the samples three times with PBS for 5 minutes each, protected from light, to remove unbound secondary antibody.

-

Counterstaining (Optional): If nuclear staining is desired, incubate with a DAPI solution for 5-10 minutes.

-

Mounting: Mount the samples using an appropriate mounting medium.

-

Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for DAPI (if used) and Cy5.

Visualizing Key Concepts and Workflows

The Relationship Between Wavelength, Autofluorescence, and Signal-to-Noise Ratio

This diagram illustrates the fundamental principle behind the advantage of using far-red fluorophores like Cy5.

Figure 1: Impact of Excitation Wavelength on Autofluorescence and Signal-to-Noise Ratio.

Generalized Experimental Workflow for Immunofluorescence with Cy5

This workflow provides a step-by-step overview of a typical immunofluorescence experiment utilizing a Cy5-conjugated secondary antibody.

Figure 2: Generalized Immunofluorescence Workflow with Cy5.

Förster Resonance Energy Transfer (FRET) Signaling Pathway

Cy5 is often employed as an acceptor fluorophore in FRET-based assays to study molecular interactions. This diagram illustrates the principle of FRET.

Figure 3: Principle of Förster Resonance Energy Transfer (FRET) using Cy5 as an acceptor.

Applications in Research and Drug Development

The low autofluorescence of Cy5 makes it an invaluable tool in a wide range of applications where high sensitivity is crucial.

-

In Vivo Imaging: The deep tissue penetration of far-red light and the reduced background from tissue autofluorescence make Cy5 and related dyes ideal for whole-animal imaging studies to track disease progression, drug distribution, and cellular therapies.

-

High-Throughput Screening (HTS): In cell-based HTS assays, minimizing background fluorescence is essential for accurate hit identification. Cy5-labeled reagents can improve the reliability of automated imaging and analysis.

-

Super-Resolution Microscopy: Techniques like STORM (Stochastic Optical Reconstruction Microscopy) benefit from bright, photostable fluorophores in a low-background environment. While Cy5's photostability can be a limitation, derivatives and specialized buffers have been developed to enhance its performance in these applications.

-

Multiplex Imaging: When combined with other spectrally distinct fluorophores, Cy5 allows for the simultaneous detection of multiple targets with minimal spectral overlap and reduced background, enabling a more comprehensive analysis of complex biological systems.

Conclusion

The selection of an appropriate fluorophore is a critical determinant of success in fluorescence-based biological research. By shifting the detection window to the far-red spectrum, Cy5 effectively circumvents the pervasive issue of cellular and tissue autofluorescence. This intrinsic advantage translates to a significantly improved signal-to-noise ratio, enabling researchers and drug development professionals to visualize and quantify biological targets with greater clarity and confidence. As imaging technologies continue to advance, the strategic use of far-red fluorophores like Cy5 will remain a cornerstone of sensitive and reliable biological investigation.

References

- 1. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]

- 2. oraclebio.com [oraclebio.com]

- 3. Autofluorescence spectroscopy of normal and malignant human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. jacksonimmuno.com [jacksonimmuno.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Cy5 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Cy5 maleimide, a thiol-reactive fluorescent dye. This procedure is essential for a variety of applications, including immunofluorescence, flow cytometry, and western blotting, where the high sensitivity and specificity of fluorescently labeled antibodies are required.

Introduction

Cyanine 5 (Cy5) is a bright, far-red fluorescent dye ideal for biological imaging due to the low autofluorescence of many biological specimens in this spectral region.[1] The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins, to form a stable thioether bond.[2] This targeted conjugation is particularly advantageous for antibodies, as it can be directed to the hinge region, which is rich in disulfide bonds.[3] Selective reduction of these disulfide bonds exposes thiol groups for labeling, minimizing interference with the antigen-binding sites of the antibody.[3][4]

Principle of the Reaction

The labeling process involves a two-step approach. First, the disulfide bonds within the antibody, particularly in the hinge region, are partially reduced to generate free thiol groups. This is typically achieved using a mild reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[2][5][6] Subsequently, the Cy5 maleimide is added and covalently attaches to the newly formed thiol groups. The resulting Cy5-labeled antibody is then purified to remove any unreacted dye.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of antibodies with Cy5 maleimide.

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | 1-10 mg/mL[5] | Higher concentrations generally lead to better labeling efficiency.[5] For optimal results, a concentration of 2-10 mg/mL is recommended.[6] |

| Reaction Buffer | PBS (pH 7.2-7.4) or Tris/HEPES buffer (pH 7-7.5)[2][5] | The buffer should be free of primary amines and thiols. |

| Reducing Agent | TCEP (10-fold molar excess)[2][5] or DTT (20 mM)[6] | TCEP does not need to be removed before adding the maleimide dye, whereas DTT must be removed.[3] |

| Reduction Incubation | ~30 minutes at room temperature[2][5] | This step should be performed in an inert gas atmosphere (N2 or Ar) to prevent re-oxidation of disulfide bonds.[2][5] |

| Cy5 Maleimide Stock Solution | 10 mM in anhydrous DMSO[2][6] | The stock solution should be prepared fresh and protected from light.[6] |

| Dye:Antibody Molar Ratio | 10:1 to 20:1[2][5] | This ratio may need to be optimized for each specific antibody. |

| Labeling Reaction | 2 hours at room temperature or overnight at 4°C[2] | The reaction should be protected from light.[2] |

| Purification Method | Size exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration[2][5] | This step is crucial for removing unconjugated dye. |

| Optimal Degree of Labeling (DOL) | 2-10 dyes per antibody[6] | The optimal DOL depends on the specific antibody and its application. |

| Storage of Labeled Antibody | Short-term: 4°C for <1 month. Long-term: -20°C or -80°C with stabilizers (e.g., 0.1% BSA) and 0.02-0.05% sodium azide.[2][5] | Avoid repeated freeze-thaw cycles.[7] |

Experimental Workflow

The overall workflow for labeling antibodies with Cy5 maleimide is depicted in the following diagram.

Detailed Experimental Protocol

Materials

-

Antibody to be labeled (in a suitable buffer, free of primary amines and thiols)

-

Cy5 maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Size exclusion chromatography column (e.g., Sephadex G-25) or ultrafiltration device (e.g., 10K MWCO)

-

Bovine Serum Albumin (BSA) (optional, for storage)

-

Sodium azide (optional, for storage)

Antibody Preparation

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.2-7.4.[5] If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, it must be dialyzed against PBS or purified using a desalting column.[5]

-

Ensure the antibody solution is free of stabilizers like BSA or gelatin, as these will compete for labeling.[5]

Reduction of Antibody Disulfide Bonds (Optional but Recommended)

-

Add a 10-fold molar excess of TCEP to the antibody solution.[2][5]

-

Incubate the reaction for approximately 30 minutes at room temperature.[2][5] To prevent the re-formation of disulfide bonds, it is advisable to carry out this step under an inert gas like nitrogen or argon.[2][5]

-

If using DTT, it must be removed after reduction using a desalting column before proceeding to the labeling step.[3][6]

Preparation of Cy5 Maleimide Stock Solution

-

Allow the vial of Cy5 maleimide to warm to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.[2][6]

-

Vortex the solution until the dye is completely dissolved. This solution should be used promptly.[6]

Labeling Reaction

-

While gently stirring or vortexing the reduced antibody solution, add the calculated volume of the 10 mM Cy5 maleimide stock solution to achieve a dye-to-antibody molar ratio of 10:1 to 20:1.[2][5]

-

Protect the reaction mixture from light by wrapping the vial in aluminum foil.

-

Incubate the reaction for 2 hours at room temperature with gentle rocking, or overnight at 4°C.[2]

Purification of the Labeled Antibody

-

Prepare a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.2-7.4.

-

Load the reaction mixture onto the column and elute with PBS.

-

The first colored band to elute from the column is the Cy5-labeled antibody.[2] Collect this fraction.

-

Alternatively, for smaller scale reactions, use an ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10K MWCO for IgG) to remove the free dye.[2]

Calculation of the Degree of Labeling (DOL)

-

Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the maximum absorbance of Cy5 (approximately 650 nm, A650).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

-

Molar concentration of Cy5 = A650 / ε_dye

-

Molar concentration of antibody = (A280 - (A650 * CF)) / ε_antibody

-

Where ε_dye is the molar extinction coefficient of Cy5 at 650 nm (~250,000 cm⁻¹M⁻¹).

-

Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy5).

-

-

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the antibody:

-

DOL = (Molar concentration of Cy5) / (Molar concentration of antibody)

-

Storage of the Labeled Antibody

-

For short-term storage (less than one month), store the labeled antibody at 4°C, protected from light.[5]

-

For long-term storage, add a stabilizer such as BSA to a final concentration of 0.1% and a bacteriostatic agent like sodium azide to 0.02-0.05%.[2][5] Aliquot the antibody and store at -20°C or -80°C.[5] Adding glycerol to a final concentration of 50% can also help prevent freezing.[2] Avoid repeated freeze-thaw cycles.[7]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no conjugation | Buffer contains primary amines or thiols. | Buffer exchange the antibody into a suitable buffer like PBS before labeling.[5] |

| Cy5 maleimide was hydrolyzed. | Use the reconstituted dye immediately.[5] | |

| Carrier protein (e.g., BSA) was present in the antibody solution. | Remove carrier proteins before conjugation.[5] | |

| Reduced antibody activity | Labeling of critical cysteine residues in the antigen-binding site. | Optimize the dye:antibody molar ratio to achieve a lower DOL. Consider alternative labeling chemistries (e.g., NHS ester for primary amines). |

| Precipitation of antibody | High degree of labeling or harsh reaction conditions. | Reduce the dye:antibody molar ratio. Ensure the antibody concentration is within the recommended range. |

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. broadpharm.com [broadpharm.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Cy5 Labeling in Microarrays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy5 in Microarray Applications

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, widely utilized in microarray technology for the labeling of DNA and proteins. Its fluorescence emission in the far-red region of the spectrum (typically with an excitation maximum around 646 nm and an emission maximum around 662 nm) minimizes background fluorescence from biological samples, leading to an improved signal-to-noise ratio.[1] Cy5 is a popular choice for dual-channel microarray experiments, often paired with Cy3, due to their minimal spectral overlap, which allows for simultaneous detection of two different samples on the same array.[2] However, researchers should be aware of Cy5's sensitivity to environmental factors, particularly ozone, which can lead to signal degradation.[2][3]

Key Properties and Quantitative Data of Cy5

The performance of Cy5 in microarray experiments is influenced by its photophysical and chemical properties. The following tables summarize key quantitative data for Cy5.

| Property | Value | Reference |

| Excitation Maximum | ~646 nm | [1] |

| Emission Maximum | ~662 nm | [1] |

| Molar Extinction Coefficient | 250,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield | ~0.20 - 0.28 | [1][4] |

Table 1: Photophysical Properties of Cy5.

| Condition | Observation | Reference |

| Exposure to 15 ppb ozone for 30 minutes | 30% loss in fluorescence intensity | [2] |

| Exposure to 30 ppb ozone for 150 minutes | 89% reduction in signal intensity | [2] |

| Storage at -20°C in an airtight container | Signals on antibody microarrays are stable for at least 30 days | [3] |

Table 2: Signal Stability and Photostability of Cy5.

Experimental Protocols

I. DNA Labeling with Cy5 for Microarrays

This protocol describes the labeling of genomic DNA using a random priming method with Cy5-dUTP.

Materials:

-

Genomic DNA (fragmented to 500-1000 bp)

-

Random hexamer primers (Pd(N)6)

-

Klenow fragment of DNA polymerase

-

10X Klenow buffer

-

10X dNTP mix (dATP, dCTP, dGTP; without dTTP)

-

Cy5-dUTP

-

0.5M EDTA, pH 8.0

-

Nuclease-free water

-

Microcon-30 filtration units

Protocol:

-

Primer Annealing:

-

In a microcentrifuge tube, mix:

-

1 µg fragmented genomic DNA

-

2 µl random hexamers (5 mg/ml)

-

Nuclease-free water to a final volume of 20 µl

-

-

Heat the mixture to 95°C for 2 minutes, then immediately place on ice for 5 minutes.[5]

-

-

Labeling Reaction:

-

Reaction Termination:

-

Stop the reaction by adding 2.5 µl of 0.5M EDTA, pH 8.0.[5]

-

-

Purification of Labeled DNA:

-

Add 470 µl of nuclease-free water to the labeling reaction.

-

Transfer the diluted sample to a Microcon-30 filtration unit.

-

Centrifuge at 12,000 rpm for 8-10 minutes, or until the volume is reduced to 20-30 µl.

-

Wash the column by adding 450 µl of nuclease-free water and repeating the centrifugation.

-

Perform a second wash with 450 µl of nuclease-free water and concentrate the probe to less than 10 µl.[5]

-

-

Quantification (Optional but Recommended):

-

Measure the absorbance at 260 nm (for DNA) and 650 nm (for Cy5).

-

The degree of labeling can be estimated using the formula: Nucleotide/Dye ratio = 28.5 * OD260 / OD650.[6]

-

II. Protein Labeling with Cy5 for Microarrays

Two common methods for labeling proteins with Cy5 are through NHS ester chemistry, which targets primary amines, and maleimide chemistry, which targets free thiols.

This protocol is suitable for labeling proteins containing primary amino groups (e.g., lysine residues).

Materials:

-

Protein sample (in an amine-free buffer like PBS)

-

Cy5 NHS ester

-

Anhydrous DMSO or DMF

-

Conjugation buffer: 0.1 M sodium carbonate buffer, pH 9.3[7]

-

Purification column (e.g., Sephadex G-25)[7]

Protocol:

-

Protein Preparation:

-

Dye Preparation:

-

Allow the vial of Cy5 NHS ester to warm to room temperature.

-

Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/ml).[10]

-

-

Labeling Reaction:

-

Purification of Labeled Protein:

This protocol is designed for proteins with available cysteine residues (free thiols).

Materials:

-

Protein sample

-

Cy5 maleimide

-

Anhydrous DMSO

-

Labeling buffer: 50 mM phosphate or HEPES, pH 6.5-7.5[1]

-

(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

-

Quenching reagent (e.g., β-mercaptoethanol or cysteine)

-

Purification column

Protocol:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer. Avoid buffers containing primary amines or other thiols.[1]

-

If necessary to reduce disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[11] It is crucial to remove the TCEP before adding the maleimide dye.[12]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Quenching and Purification:

-

Quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or cysteine.[1]

-

Purify the labeled protein from unreacted dye and quenching reagent using a suitable method such as gel filtration.

-

Visualizations

Caption: Workflow for Cy5 labeling of DNA via random priming.

Caption: Protein labeling workflows using Cy5 NHS ester and maleimide.

References